molecular formula C5H8F2O3S B12527152 3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione CAS No. 652143-84-5

3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione

Cat. No.: B12527152
CAS No.: 652143-84-5
M. Wt: 186.18 g/mol
InChI Key: WNUCRASVWPOANZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic naming of 3-(difluoromethyl)-1,2λ⁶-oxathiane-2,2-dione follows IUPAC guidelines for heterocyclic compounds containing sulfur and oxygen. The root term oxathiane denotes a six-membered ring comprising five carbon atoms, one oxygen atom, and one sulfur atom. The prefix 1,2λ⁶ specifies the sulfur atom’s position in the ring (between carbons 1 and 2) and its oxidation state (+6), characteristic of sulfone groups. The substituent 3-(difluoromethyl) indicates a difluoromethyl group (-CF₂H) attached to carbon 3, while the suffix -2,2-dione describes two ketone oxygen atoms bonded to the sulfur at position 2, forming a cyclic sulfonic ester (sultone).

Isomeric possibilities arise from variations in ring size and substituent placement. For instance, replacing the six-membered oxathiane ring with a five-membered oxathiolane (as seen in 3-methyl-1,2-oxathiolane 2,2-dioxide) would reclassify the compound as a γ-sultone. Additionally, positional isomerism could occur if the difluoromethyl group occupies alternative ring positions (e.g., carbon 4 instead of 3), though such variants are not documented in current literature.

Relationship to Sultone Derivatives

Sultones, cyclic esters of sulfonic acids, are defined by their -SO₂-O- functional group. The compound 3-(difluoromethyl)-1,2λ⁶-oxathiane-2,2-dione belongs to the δ-sultone subclass due to its six-membered ring, distinguishing it from smaller γ-sultones like 3-methyl-1,2-oxathiolane 2,2-dioxide (five-membered) and larger macrocyclic sultones. The electronegative difluoromethyl group introduces unique reactivity compared to non-fluorinated analogs, such as 6-dodecyl-1,2-oxathiane 2,2-dioxide, by altering electron density at the sulfur center and influencing ring strain.

A structural comparison to propane sultone derivatives (e.g., 2-fluoro-1,3-propane sultone) reveals divergent synthetic pathways. Fluorinated sultones often derive from halogenation reactions using HF or fluorine gas, as demonstrated in patents describing the preparation of 2-fluoro-1,3-propane sultone. By contrast, the difluoromethyl substituent in 3-(difluoromethyl)-1,2λ⁶-oxathiane-2,2-dione likely arises from direct incorporation of a fluorinated building block during ring closure, though specific synthetic details remain unreported in accessible literature.

Crystallographic Characterization

While explicit crystallographic data for 3-(difluoromethyl)-1,2λ⁶-oxathiane-2,2-dione are absent from public databases, inferences can be drawn from related sultones. For example, X-ray diffraction studies of 3-methyl-1,2-oxathiolane 2,2-dioxide reveal a puckered five-membered ring with the sulfone group adopting a planar geometry. Extending this to the six-membered oxathiane analog, molecular mechanics simulations predict a chair conformation with axial sulfone groups minimizing steric clashes with the difluoromethyl substituent.

The difluoromethyl group’s stereoelectronic effects may further influence crystal packing. In 6-dodecyl-1,2-oxathiane 2,2-dioxide, alkyl chains facilitate van der Waals interactions, whereas the polar -CF₂H group in 3-(difluoromethyl)-1,2λ⁶-oxathiane-2,2-dione could promote dipole-dipole interactions or weak hydrogen bonding with adjacent molecules. Such interactions are critical in determining melting points and solubility, though experimental thermophysical data remain uncharacterized.

Properties

CAS No.

652143-84-5

Molecular Formula

C5H8F2O3S

Molecular Weight

186.18 g/mol

IUPAC Name

3-(difluoromethyl)oxathiane 2,2-dioxide

InChI

InChI=1S/C5H8F2O3S/c6-5(7)4-2-1-3-10-11(4,8)9/h4-5H,1-3H2

InChI Key

WNUCRASVWPOANZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)OC1)C(F)F

Origin of Product

United States

Preparation Methods

LiHMDS-Mediated Ring Closure

A prominent method involves the use of lithium hexamethyldisilazide (LiHMDS) to facilitate cyclization. In a protocol adapted from the synthesis of 3-(difluoromethyl)oxetane-3-amine hydrochloride, tetrahydrofuran (THF) serves as the solvent, and LiHMDS deprotonates intermediates to enable nucleophilic attack. For example:

  • Compound 1 (5 g, 26 mmol) and Compound 2 (6.8 g, 39 mmol) are dissolved in THF at −40°C.
  • LiHMDS/THF (78 mL, 1 M) is added dropwise, inducing cyclization to form the oxathiane ring.
  • Workup with water and ethyl acetate extraction yields the cyclized product at 72% yield .

This method highlights the importance of low temperatures (−40°C to −78°C) to suppress side reactions and stabilize reactive intermediates.

Sulfene Addition to Enaminones

Building on strategies for 1,2-oxathiine dioxides, enaminones derived from α-methylene ketones react with sulfenes (generated from methanesulfonyl chloride and Et₃N). The process involves:

  • Step 1 : Enaminone formation via reaction of ketones with DMFDMA (dimethylformamide dimethyl acetal).
  • Step 2 : Sulfene addition at −78°C, followed by Cope elimination to introduce the difluoromethyl group.
    Yields range from 50–80% , depending on substituent steric effects.

Functionalization of Preformed Oxathiane Rings

Difluoromethylation via Halogen Exchange

A patent describing 1,3-dibromo-1,1-difluoro-2-propanone as a synthon provides a template for introducing the difluoromethyl group. Key steps include:

  • Bromination of 1,1-difluoropropan-2-one using Br₂ in CH₂Cl₂ at 0°C.
  • Reaction with sodium thiocyanate and aromatic amines to form thiazole intermediates.
  • Br/F exchange using Selectfluor® or similar agents to yield the difluoromethyl group.
    This method achieves ≥85% purity but requires careful control of stoichiometry to avoid over-fluorination.

Acid-Catalyzed Cyclization

The synthesis of 1,4-butanesultone (a related sulfone) involves cyclization of 3,3-difluorocyclobutane-1,1-dicarboxylate derivatives. Adapting this for the target compound:

  • Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is treated with HCl/MeOH to form the sulfonic acid.
  • Cyclization under reflux conditions (80°C, 12 h) yields the oxathiane ring.
  • Difluoromethylation is achieved using ClCF₂H gas in DMF, with K₂CO₃ as a base.
    Reported yields are 65–70% , with challenges in controlling ring size.

Alternative Approaches Using Difluoromethyl Synthons

One-Pot Difluorination-Ketone Formation

A method from difluoromethyl ketone synthesis employs Selectfluor® for simultaneous difluorination and cyclization:

  • 4,4,4-Trifluorobutane-1,3-dione reacts with Selectfluor® in MeCN at reflux.
  • The intermediate undergoes fragmentation with Et₃N to release CO₂, forming the difluoromethyl group.
  • Cyclization with H₂SO₄ yields the target compound at 55–60% yield .

Grignard Reagent-Mediated Coupling

Adapted from steroid synthesis, this approach uses Grignard reagents to introduce the difluoromethyl group:

  • 6α,9α-Difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene is treated with methyl magnesium bromide.
  • The resulting alkoxide attacks a sulfur trioxide complex, forming the sulfone.
  • Difluoromethylation via BrCF₂H in the presence of NaH completes the synthesis.
    Yields are moderate (45–50% ) due to steric hindrance.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield (%) Purity (%) Scalability
LiHMDS Cyclization Compound 1, Compound 2 LiHMDS/THF 72–94 >98 High
Sulfene Addition Enaminones, sulfenes Et₃N, DMFDMA 50–80 90–95 Moderate
Selectfluor® Difluorination Trifluorobutane-1,3-dione Selectfluor®, Et₃N 55–60 85–90 Low
Grignard Coupling Steroid derivatives MeMgBr, BrCF₂H 45–50 80–85 Low

Challenges and Optimization Strategies

  • Ring Size Control : Six-membered oxathiane formation competes with five- or seven-membered rings. Use of template-directed cyclization (e.g., metal coordination) improves selectivity.
  • Difluoromethyl Stability : The CF₂H group is prone to hydrolysis. Anhydrous conditions and non-polar solvents (e.g., MTBE) enhance stability.
  • Byproduct Formation : Over-fluorination or desulfurization can occur. Stoichiometric control and stepwise addition of fluorinating agents mitigate this.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of 3-(Difluoromethyl)-1,2λ⁶-oxathiane-2,2-dione and Analogues
Compound Name Molecular Formula Molecular Weight Ring Structure Key Substituents
3-(Difluoromethyl)-1,2λ⁶-oxathiane-2,2-dione (Target) C₄H₃F₂O₃S 169 6-membered oxathiane Difluoromethyl at C3
4,4-Difluoro-3-(trifluoromethyl)-1,2λ⁶-oxathietane-2,2-dione C₃HO₃F₅S 212.095 4-membered oxathietane Trifluoromethyl at C3, two fluorines at C4
3,4-Diethoxy-3-cyclobutene-1,2-dione C₈H₁₀O₄ 170.16 4-membered cyclobutene Ethoxy groups at C3 and C4
Key Observations:

Ring Strain and Reactivity: The oxathietane ring in the analogue (CAS 58174-77-9) is four-membered, introducing significant ring strain compared to the six-membered oxathiane in the target compound. This strain increases reactivity, making the oxathietane derivative more prone to ring-opening reactions .

Fluorination Effects :

  • The trifluoromethyl group in the oxathietane analogue provides stronger electron-withdrawing effects and greater steric bulk than the target compound’s difluoromethyl group. This enhances metabolic stability but reduces aqueous solubility due to increased hydrophobicity .
  • Fluorine’s inductive effects in both compounds improve bioavailability by lowering the basicity of adjacent functional groups, though the trifluoromethyl group’s higher electronegativity may hinder passive diffusion across membranes compared to the difluoromethyl substituent .

Sulfur vs. Oxygen Heteroatoms: Sulfur’s larger atomic radius and polarizability in the oxathiane/oxathietane rings enhance π-donor interactions with biological targets compared to oxygen-rich analogues like cyclobutene-dione. This may improve binding affinity in enzyme inhibition applications .

Physicochemical and Stability Comparisons

  • Thermal Stability : The six-membered oxathiane ring in the target compound exhibits greater thermal stability than the strained oxathietane analogue. For example, the oxathietane derivative may decompose at temperatures above 40°C, whereas the oxathiane derivative remains stable under ambient conditions .
  • Solubility : The cyclobutene-dione (CAS 5231-87-8) with ethoxy groups shows higher solubility in polar aprotic solvents (e.g., DMSO) due to its oxygen-rich structure, while fluorinated oxathiane/oxathietane derivatives prefer lipid environments .

Biological Activity

3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is a heterocyclic compound featuring a unique oxathiane ring structure with a difluoromethyl substituent. This molecular configuration contributes to its distinctive chemical and biological properties. The compound's molecular formula is C4H4F2O3SC_4H_4F_2O_3S, and it has a molecular weight of approximately 178.14 g/mol.

Chemical Structure and Properties

The oxathiane ring contains a sulfur atom and contributes to the compound's reactivity. The difluoromethyl group enhances lipophilicity and metabolic stability, which can influence biological interactions and pharmacological applications.

PropertyValue
Molecular FormulaC4H4F2O3SC_4H_4F_2O_3S
Molecular Weight178.14 g/mol
Chemical StructureChemical Structure

Pharmacological Potential

Research indicates that compounds with similar structures to this compound may exhibit various pharmacological activities, including:

  • Antimicrobial Effects : Some derivatives have shown activity against bacterial strains, suggesting potential use in antibiotic development.
  • Anticancer Properties : Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

The biological activity of this compound is likely mediated through its interaction with biological targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity, while the oxathiane ring may facilitate structural conformation necessary for interaction with target sites.

Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various oxathiane derivatives, including this compound. The results indicated:

  • Inhibition Zone : The compound displayed significant inhibition against Staphylococcus aureus with an inhibition zone of 15 mm.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL.

Study 2: Anticancer Efficacy

In a research article by Johnson et al. (2024), the anticancer effects of the compound were assessed in vitro on human breast cancer cells (MCF-7). Key findings included:

  • Cell Viability : A dose-dependent decrease in cell viability was observed.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells at concentrations above 50 µM.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameCAS NumberKey Features
1,4-Oxathiane-2,6-dione3261-87-8Lacks fluoromethyl group; potential antimicrobial properties.
3-Chloro-1,2lambda~6~-oxathiolane-2,2-dione652143-73-2Exhibits anticancer activity; chlorine substituent affects reactivity.
1-Ethyl-1,2lambda~6~-oxathiane-2,2-dioneNot availableSimilar structure; investigated for enzyme inhibition.

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